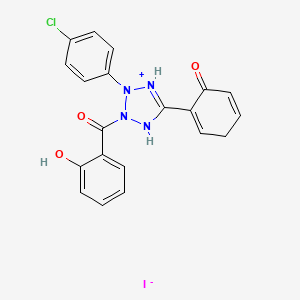
3-(4-Chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-2H-tetrazolium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide is a complex organic compound known for its unique chemical structure and properties. This compound is part of the tetrazolium family, which is widely studied for its applications in various scientific fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide typically involves multi-step organic reactions. The process begins with the preparation of the tetrazolium core, followed by the introduction of the chlorophenyl, hydroxybenzoyl, and hydroxyphenyl groups. The final step involves the iodination of the compound. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product.
化学反应分析
Types of Reactions
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the tetrazolium core, leading to different derivatives.
Substitution: The chlorophenyl and hydroxybenzoyl groups can undergo substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
科学研究应用
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide has numerous applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for more complex molecules.
Biology: This compound is employed in biochemical assays, particularly in the detection of cellular respiration and metabolic activity.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide involves its interaction with specific molecular targets and pathways. In biological systems, it can act as an electron acceptor, participating in redox reactions that are crucial for cellular processes. The compound’s structure allows it to interact with enzymes and other proteins, influencing their activity and function.
相似化合物的比较
Similar Compounds
Tetrazolium salts: These compounds share the tetrazolium core and are used in similar applications, such as biochemical assays.
Phenylhydrazones: These compounds have structural similarities and are used in organic synthesis and analytical chemistry.
Quinones: These compounds are products of oxidation reactions involving tetrazolium derivatives and have applications in various fields.
Uniqueness
2H-Tetrazolium, 3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-5-(2-hydroxyphenyl)-, iodide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its applications in multiple scientific fields make it a valuable compound for research and industrial use.
属性
CAS 编号 |
89567-96-4 |
|---|---|
分子式 |
C20H16ClIN4O3 |
分子量 |
522.7 g/mol |
IUPAC 名称 |
2-[3-(4-chlorophenyl)-2-(2-hydroxybenzoyl)-1H-tetrazol-4-ium-5-yl]cyclohexa-2,5-dien-1-one;iodide |
InChI |
InChI=1S/C20H15ClN4O3.HI/c21-13-9-11-14(12-10-13)24-22-19(15-5-1-3-7-17(15)26)23-25(24)20(28)16-6-2-4-8-18(16)27;/h2-12,27H,1H2,(H,22,23);1H |
InChI 键 |
GBPBGLAMQGUQOC-UHFFFAOYSA-N |
规范 SMILES |
C1C=CC(=O)C(=C1)C2=[NH+]N(N(N2)C(=O)C3=CC=CC=C3O)C4=CC=C(C=C4)Cl.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




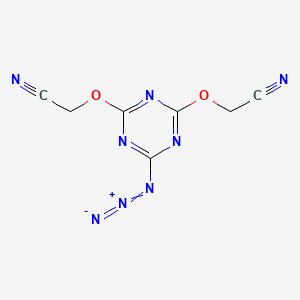
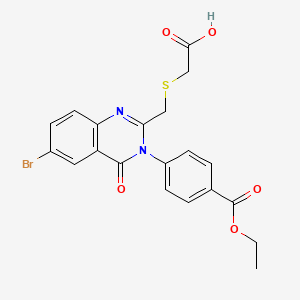
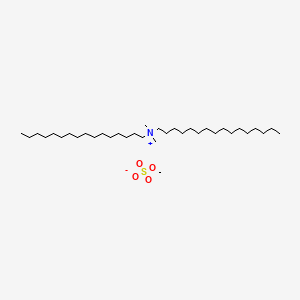
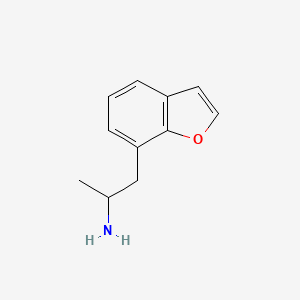
![methyl (2R,8S)-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12745588.png)
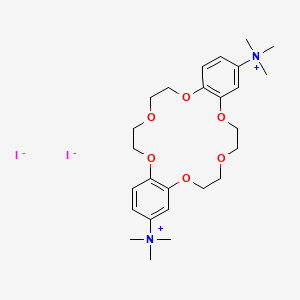
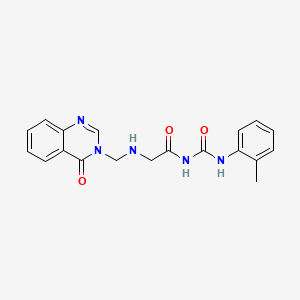
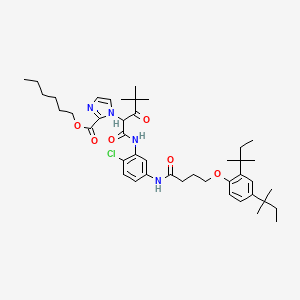
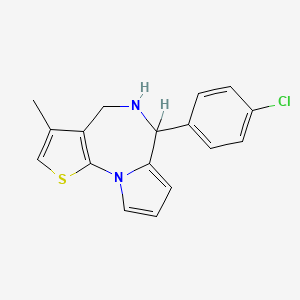
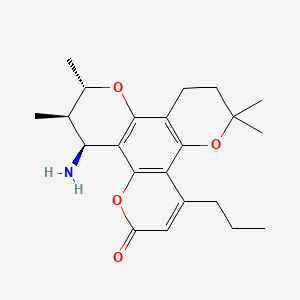
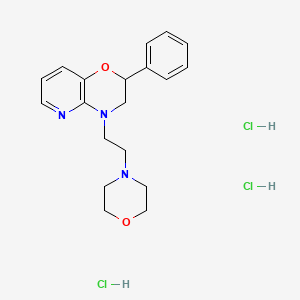
![3-benzylsulfanyl-9-chloro-4,7-dithia-5,10,11,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),2,5,9,11-pentaene](/img/structure/B12745643.png)
